molecular formula C22H35BO4 B14337690 4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid CAS No. 103554-37-6

4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid

Cat. No.: B14337690
CAS No.: 103554-37-6
M. Wt: 374.3 g/mol
InChI Key: VEIUZGFFINLRMV-UHFFFAOYSA-N
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Description

4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid: is an organic compound that features a benzoic acid moiety linked to a dioxaborinane ring substituted with a dodecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid typically involves the formation of the dioxaborinane ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of a dodecyl-substituted boronic acid with a benzoic acid derivative under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce various substituted benzoic acids .

Scientific Research Applications

Chemistry: In chemistry, 4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions between boron-containing compounds and biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Boron-containing compounds have shown promise in drug development, particularly in the design of enzyme inhibitors and anticancer agents .

Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of 4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid involves its interaction with molecular targets through its boron-containing dioxaborinane ring. This ring can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. The dodecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets within proteins .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid is unique due to its long dodecyl chain, which imparts distinct lipophilic properties. This feature can influence its solubility, reactivity, and interactions with biological systems, making it a valuable compound for various applications .

Properties

103554-37-6

Molecular Formula

C22H35BO4

Molecular Weight

374.3 g/mol

IUPAC Name

4-(5-dodecyl-1,3,2-dioxaborinan-2-yl)benzoic acid

InChI

InChI=1S/C22H35BO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-17-26-23(27-18-19)21-15-13-20(14-16-21)22(24)25/h13-16,19H,2-12,17-18H2,1H3,(H,24,25)

InChI Key

VEIUZGFFINLRMV-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)CCCCCCCCCCCC)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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